Diisopropyl oxalate
CAS No.: 615-81-6
Cat. No.: VC3770704
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 615-81-6 |
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Molecular Formula | C8H14O4 |
Molecular Weight | 174.19 g/mol |
IUPAC Name | dipropan-2-yl oxalate |
Standard InChI | InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3 |
Standard InChI Key | ITHNIFCFNUZYLQ-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)C(=O)OC(C)C |
Canonical SMILES | CC(C)OC(=O)C(=O)OC(C)C |
Boiling Point | 191.0 °C |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Diisopropyl oxalate features a central oxalate moiety with two isopropyl ester groups. The IUPAC name for this compound is dipropan-2-yl oxalate, though it is also known by several synonyms including Ethanedioic acid, bis(1-methylethyl) ester, and Oxalic acid diisopropyl ester .
The molecular structure can be represented using various chemical identifiers:
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Canonical SMILES: CC(C)OC(=O)C(=O)OC(C)C
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InChI: InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3
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InChI Key: ITHNIFCFNUZYLQ-UHFFFAOYSA-N
The structure consists of a planar oxalate group (O=C-C=O) with two isopropyl groups connected via oxygen atoms, forming ester linkages. This arrangement contributes to the compound's chemical reactivity and physical characteristics, particularly its ability to function as both a synthetic intermediate and a chelating agent .
Physical Properties
Diisopropyl oxalate exhibits specific physical properties that are essential for understanding its behavior in various applications and handling requirements. Table 1 summarizes the key physical properties of this compound based on available data.
Table 1: Physical Properties of Diisopropyl Oxalate
The compound exists as a colorless liquid at standard temperature and pressure, with a relatively high boiling point and low melting point. The density is close to that of water, while the LogP value suggests moderate lipophilicity, influencing its solubility profile in different solvents .
Chemical Reactivity
As an ester of oxalic acid, diisopropyl oxalate demonstrates reactivity patterns characteristic of both esters and dicarbonyl compounds. Its chemical behavior is defined by several key features that determine its utility in various applications:
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Ester Hydrolysis: Like other esters, diisopropyl oxalate can undergo hydrolysis in aqueous conditions, particularly under acidic or basic catalysis, yielding oxalic acid and isopropyl alcohol as products.
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Transesterification: The compound can participate in transesterification reactions, where the isopropyl groups are exchanged with other alcohol moieties under appropriate conditions.
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Chelation: The dicarbonyl structure enables diisopropyl oxalate to function as a chelating agent, forming complexes with certain metal ions. This property is particularly relevant to its applications as a chelator .
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Carbonyl Chemistry: The carbonyl groups can participate in various reactions typical of carbonyl compounds, including nucleophilic addition, condensation, and reduction.
Understanding these chemical properties is essential for effectively utilizing diisopropyl oxalate in synthetic applications and predicting its behavior in different chemical environments.
Synthesis Methods
Laboratory Scale Synthesis
The primary method for synthesizing diisopropyl oxalate involves the esterification of oxalic acid with isopropyl alcohol. This reaction typically requires an acid catalyst, commonly p-toluenesulfonic acid, and proceeds under reflux conditions with continuous water removal to drive the equilibrium toward ester formation .
A detailed synthetic procedure documented in the literature involves the following steps:
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Dissolution of oxalic acid (1 kg, 11.1 mol) in isopropyl alcohol (1700 mL) with stirring to form a clear solution.
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Addition of p-toluenesulfonic acid monohydrate (47.67 g, 2.5 mol) dissolved in 200 mL toluene as a catalyst.
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Heating the reaction mixture under reflux for 24 hours, with continuous removal of generated water using a Dean-Stark trap to drive the reaction to completion.
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Cooling the reaction mixture and neutralizing with 500 mL saturated aqueous sodium bicarbonate.
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Partitioning between toluene (400 mL × 2) and water (1 L × 2), then drying the combined organic phases with 1 L of saturated aqueous sodium chloride solution.
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Separating the organic phase and removing the solvent under vacuum.
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Purifying the crude material by distillation under high vacuum with heating .
This process typically yields diisopropyl oxalate as a colorless oil with approximately 90% yield. The product can be characterized by various analytical techniques, including NMR spectroscopy, with reported spectral data as follows:
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¹³C NMR (100 MHz, CDCl₃): δ (ppm) 157.96, 71.44, 21.63
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¹H NMR (400 MHz, CDCl₃): δ 5.13 (hept, J = 6.3 Hz, 2H), 1.33 (d, J = 6.2 Hz, 12H)
Industrial Production Considerations
While detailed information on industrial-scale production methods specifically for diisopropyl oxalate is limited in the available literature, general principles for scaling up ester synthesis can be applied. Industrial production of dialkyl oxalates typically involves continuous or semi-continuous processes with optimized reaction conditions to maximize yield and efficiency .
Key considerations for industrial production include:
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Reactor Design: Continuous reactors or reaction trains may be employed to enhance production efficiency compared to batch processes used in laboratory synthesis.
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Catalyst Selection: While p-toluenesulfonic acid is effective at laboratory scale, industrial processes might utilize heterogeneous catalysts or solid acid catalysts for easier separation and recycling.
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Water Removal: Efficient water removal systems, such as azeotropic distillation columns, are crucial for driving the equilibrium toward ester formation and achieving high yields.
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Purification Methods: Industrial-scale purification might employ fractional distillation under vacuum rather than simple vacuum distillation to achieve the desired purity levels.
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Safety Measures: Given the flammability (H227) and potential irritant properties (H319, H315, H335) of the reactants and products, appropriate safety systems would be necessary in industrial settings .
The synthesis of diisopropyl oxalate represents a classical esterification process with established principles, making it amenable to both laboratory and industrial-scale production with appropriate modifications and optimizations.
Biological Implications of Oxalate Compounds
Impact on Monocyte Metabolism
Research on oxalate compounds has revealed significant effects on cellular metabolism, particularly in monocytes. A study involving dietary oxalate loading in healthy participants demonstrated that oxalate exposure can influence monocyte cellular bioenergetics and mitochondrial complex activity, though with variability among individuals .
Key findings from this research include:
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Altered Bioenergetic Profiles: Following oxalate exposure, monocytes showed changes in cellular bioenergetics, with some participants exhibiting decreased metabolic activity, others showing increased activity, and some maintaining relatively stable profiles.
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Mitochondrial Complex I Activity: Oxalate loading affected mitochondrial complex I activity in monocytes, suggesting impacts on cellular energy production pathways and potentially on cellular function.
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Variable Response Patterns: The study identified distinct response patterns among participants, with different bioenergetic profiles emerging after oxalate exposure .
These findings suggest that oxalate compounds can influence fundamental cellular metabolic processes, which may have broader implications for understanding how oxalate-containing substances interact with biological systems.
Inflammatory Response Modulation
Oxalate exposure has been shown to modulate inflammatory signaling pathways, affecting the production and circulation of various cytokines and chemokines. In a study on dietary oxalate loading, researchers observed significant changes in plasma cytokine and chemokine levels following oxalate consumption .
The specific changes included:
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Increased Pro-inflammatory Markers: Oxalate loading caused a significant increase in pro-inflammatory IL-6 levels, suggesting activation of inflammatory pathways.
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Decreased Anti-inflammatory Markers: Levels of anti-inflammatory cytokines, including IL-10 and IL-13, were significantly reduced following oxalate exposure, potentially indicating a shift in immune balance.
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Altered Monocyte Recruitment Signals: MCP-1 (monocyte chemoattractant protein-1), involved in monocyte recruitment, showed reduced levels after oxalate loading, suggesting effects on immune cell trafficking.
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Differential Responses Based on Cellular Bioenergetic Profiles: Interestingly, participants classified as "decreased responders" in terms of monocyte bioenergetics showed more pronounced inflammatory changes, including significant decreases in multiple anti-inflammatory cytokines (IL-10, IL-13, IL-4) .
These findings suggest that oxalate exposure can influence immune and inflammatory responses, which may be relevant to understanding the potential health implications of oxalate-containing compounds in various contexts.
Relationship to Calcium Oxalate Kidney Stones
One of the most well-established biological impacts of oxalate compounds relates to their role in kidney stone formation, particularly calcium oxalate (CaOx) stones. Research has shown that increased consumption of foods with high oxalate content can stimulate the formation of urinary calcium oxalate crystals, which are precursors to CaOx kidney stones .
A study on dietary oxalate loading demonstrated several relevant findings:
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Increased Urinary Oxalate Levels: Both crystalline and soluble urinary oxalate excretion significantly increased after oxalate loading.
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Crystallization Dynamics: The mean concentration of urinary nanocrystals was higher in post-oxalate samples compared to pre-oxalate samples, with values increasing from approximately 5.8E+07 to 3.8E+08 particles/ml.
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Altered Urinary Parameters: Oxalate loading affected various urinary parameters, including increased volume, pH, creatinine, calcium, and phosphate levels, along with decreased citrate levels and osmolality .
These findings highlight the complex interplay between oxalate consumption, urinary crystallization dynamics, and potential kidney stone formation, providing context for understanding potential health considerations related to oxalate compounds in general.
Current Research and Future Perspectives
Emerging Applications in Synthesis
While the available literature offers limited information on current research specifically involving diisopropyl oxalate, the compound's structural features suggest potential for expanded applications in organic synthesis. Future research directions might include:
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Catalyst Development: Investigation of diisopropyl oxalate in combination with various metals or catalytic systems to develop new catalytic methodologies.
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Green Chemistry Applications: Exploration of more environmentally friendly synthesis methods for diisopropyl oxalate, potentially utilizing biocatalysis or flow chemistry approaches.
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Building Block Optimization: Development of more efficient transformations utilizing diisopropyl oxalate as a building block for complex molecule synthesis.
These potential research directions would build upon the established chemistry of oxalate esters while exploring new applications and methodologies.
Biological Research Directions
The research on oxalate's biological effects provides a foundation for potential future studies that might indirectly relate to diisopropyl oxalate or similar compounds:
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Cellular Metabolism Interactions: Further investigation of how oxalate compounds interact with cellular metabolic pathways, particularly in immune cells like monocytes .
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Inflammatory Pathway Modulation: Exploration of the mechanisms by which oxalate affects inflammatory signaling, potentially identifying novel anti-inflammatory strategies.
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Structure-Activity Relationships: Studies comparing different oxalate derivatives to understand how structural modifications affect biological activity and potential toxicity.
While these research directions would likely focus on oxalate biology more broadly rather than diisopropyl oxalate specifically, they provide context for understanding the broader implications of oxalate chemistry in biological systems.
Analytical Method Development
Analytical chemistry represents another area where diisopropyl oxalate might see increased research attention:
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Detection Methods: Development of sensitive and specific methods for detecting and quantifying diisopropyl oxalate in various matrices.
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Metabolite Analysis: Investigation of potential breakdown products or metabolites of diisopropyl oxalate in different conditions.
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Spectroscopic Characterization: Further detailed characterization of diisopropyl oxalate using advanced spectroscopic techniques to better understand its structural and electronic properties.
These analytical developments would contribute to both the fundamental understanding of diisopropyl oxalate's chemistry and its practical applications in various fields.
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